molecular formula C21H20N6O3 B11234633 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol

3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol

Cat. No.: B11234633
M. Wt: 404.4 g/mol
InChI Key: ORSVVVJJUPNKCD-UHFFFAOYSA-N
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Description

The compound 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol typically involves multi-step organic reactions The process may start with the preparation of the 1,3-benzodioxole and pyrazolo[3,4-d]pyrimidine intermediates, followed by their coupling through amination reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propan-1-ol moiety.

    Reduction: Reduction reactions may target the aromatic rings or the heterocyclic nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

Medically, the compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol
  • 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}butan-1-ol

Uniqueness

Compared to similar compounds, 3-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol may exhibit unique properties due to the specific length and functionalization of its propanol chain. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and application.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C21H20N6O3/c28-10-4-9-22-21-25-19(24-14-7-8-17-18(11-14)30-13-29-17)16-12-23-27(20(16)26-21)15-5-2-1-3-6-15/h1-3,5-8,11-12,28H,4,9-10,13H2,(H2,22,24,25,26)

InChI Key

ORSVVVJJUPNKCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCCCO)C5=CC=CC=C5

Origin of Product

United States

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